2-Ethylhydracrylate

Beschreibung

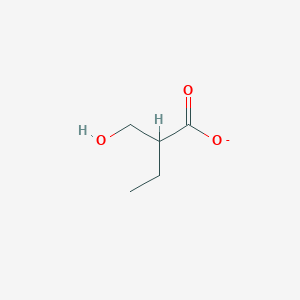

Chemical Identity: 2-Ethylhydracrylate (IUPAC: 2-(hydroxymethyl)butanoic acid; CAS: 4374-62-3) is a branched short-chain hydroxy acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It is a chiral metabolite, existing in enantiomeric forms, and is structurally characterized by a hydroxyl group (-OH) at the β-position and an ethyl group (-CH₂CH₃) at the α-position relative to the carboxylic acid moiety .

Biological Role: this compound is a key intermediate in the metabolism of L-alloisoleucine, an atypical branched-chain amino acid. It is produced during the R-pathway of isoleucine catabolism and is further metabolized to ethylmalonyl-CoA . Elevated urinary levels of this compound are biomarkers for metabolic disorders such as primary hyperoxaluria type 2 (PH2) and defects in isoleucine oxidation . For example, in PH2 patients, urinary excretion of this compound can reach ~40 mmol/mol creatinine, compared to the normal average of 4 mmol/mol creatinine .

Eigenschaften

Molekularformel |

C5H9O3- |

|---|---|

Molekulargewicht |

117.12 g/mol |

IUPAC-Name |

2-(hydroxymethyl)butanoate |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 |

InChI-Schlüssel |

ZMZQVAUJTDKQGE-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(CO)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Ethyl Acrylate

Chemical Identity :

Ethyl acrylate (CAS: 140-88-5; C₅H₈O₂; MW: 100.12 g/mol) is an ester of acrylic acid, featuring a vinyl group and an ethyl ester substituent .

Key Differences :

- Ethyl acrylate lacks hydroxyl groups, making it reactive in polymerization, whereas this compound participates in enzymatic pathways.

- Ethyl acrylate poses occupational hazards (e.g., respiratory irritation), while this compound is non-toxic but diagnostically significant .

2-Hydroxyethyl Acrylate

Chemical Identity :

2-Hydroxyethyl acrylate (CAS: 818-61-1; C₅H₈O₃; MW: 116.12 g/mol) is an acrylate ester with a hydroxyl-terminated ethylene glycol side chain .

Structural Insight :

Both compounds contain hydroxyl groups, but 2-hydroxyethyl acrylate’s ester group enables copolymerization with acrylic acid derivatives, unlike this compound’s metabolic specificity .

2-Ethoxyethyl Methacrylate

Chemical Identity :

2-Ethoxyethyl methacrylate (CAS: 2370-63-0; C₈H₁₄O₃; MW: 158.20 g/mol) is a methacrylate ester with an ethoxyethyl side chain .

Functional Contrast: 2-Ethoxyethyl methacrylate’s toxicity is linked to its hydrolysis product, methacrylic acid, which is associated with respiratory and dermal toxicity . In contrast, this compound is non-toxic and serves as a diagnostic metabolite.

Research Findings and Clinical Relevance

Metabolic Pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.